Methyl 1-(1-benzyl-1H-pyrazol-4-yl)-1h-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(1-benzyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a pyrazole ring fused to an indole core, which is further modified with a benzyl group and a carboxylate ester.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-indole-3-carboxylic acid methyl ester and 1-benzyl-1H-pyrazol-4-yl bromide.
Reaction Conditions: The reaction involves a nucleophilic substitution where the bromide is replaced by the indole derivative. This process is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The industrial production involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction efficiency.
Continuous Flow Chemistry: Advanced methods like continuous flow chemistry can be employed to improve the efficiency and safety of the production process.
Types of Reactions:
Oxidation: The indole core can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyrazole ring to yield reduced derivatives.
Substitution: Substitution reactions at the benzyl group or the pyrazole ring can lead to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidized Derivatives: Oxidation can lead to the formation of indole-3-carboxylic acid derivatives.
Reduced Derivatives: Reduction can yield pyrazolylmethanol derivatives.
Substituted Derivatives: Substitution reactions can produce a wide range of benzyl-substituted pyrazoles.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential biological activities.
Medicine: The compound's structural features make it a candidate for drug development. It can be used to design new therapeutic agents targeting various diseases.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The exact mechanism of action of Methyl 1-(1-benzyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylate depends on its biological target. It may interact with enzymes or receptors, leading to biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
1-(1-Methylpyrazol-4-yl)ethanone: A pyrazole derivative with a methyl group instead of a benzyl group.
1-(1-Benzyl-1H-pyrazol-4-yl)methylamine hydrochloride: A related compound with an amine group instead of a carboxylate ester.
Uniqueness: The presence of the indole core and the specific substitution pattern of the benzyl group and carboxylate ester make this compound unique compared to its analogs. Its reactivity and potential biological activities set it apart from similar compounds.
This comprehensive overview provides a detailed understanding of Methyl 1-(1-benzyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylate, from its synthesis to its applications and mechanisms
Properties
IUPAC Name |
methyl 1-(1-benzylpyrazol-4-yl)indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-25-20(24)18-14-23(19-10-6-5-9-17(18)19)16-11-21-22(13-16)12-15-7-3-2-4-8-15/h2-11,13-14H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPLBEINNSLPAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C3=CN(N=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.